molecular formula C12H14N2 B1278990 2-(Piperidin-4-YL)benzonitrile CAS No. 304462-63-3

2-(Piperidin-4-YL)benzonitrile

Cat. No.: B1278990
CAS No.: 304462-63-3
M. Wt: 186.25 g/mol
InChI Key: XZCWBSDEASNABK-UHFFFAOYSA-N
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Description

2-(Piperidin-4-yl)benzonitrile (2-PBN) is an organic compound consisting of a benzene ring substituted with a piperidine and an isonitrile group. It is a colorless solid with a pungent odor and is insoluble in water. 2-PBN has a wide range of applications in the scientific research community, from its use as a synthetic intermediate to its ability to modulate the activity of various enzymes and proteins.

Scientific Research Applications

Synthesis and Medicinal Chemistry

  • Synthesis of Novel Derivatives:
    • Piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, synthesized using 2-(Piperidin-4-YL)benzonitrile, have shown significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
    • 2-Piperidin-4-yl-benzimidazoles synthesized from this compound exhibit broad-spectrum antibacterial activities against clinically important bacteria, including enterococci, making them potential new antibacterial agents (He et al., 2003).

Biochemistry and Pharmacology

  • Targeting Histamine Receptors:

    • 4-Phenoxypiperidines, derivatives of this compound, have been found to be potent histamine H3 antagonists, with implications for wakefulness and potential therapeutic applications (Dvorak et al., 2005).
  • Antiviral Research:

    • Certain derivatives have demonstrated significant antiviral activity against Hepatitis C Virus (HCV), highlighting their potential for developing new treatments for HCV infections (Jiang et al., 2020).

Materials Science and Physical Chemistry

  • Thermal and Optical Studies:

    • Structural studies and theoretical calculations of derivatives show potential applications in material sciences, including thermal properties and molecular interactions, which could be relevant in developing new materials (Karthik et al., 2021).
  • Corrosion Inhibition:

    • Piperidine derivatives, including those based on this compound, have been studied for their efficiency in inhibiting the corrosion of iron, a significant consideration in industrial applications (Kaya et al., 2016).

Molecular Dynamics and Quantum Chemical Studies

  • Quantum chemical and molecular dynamic simulation studies have been conducted on derivatives to predict their inhibition efficiencies, providing insights into their molecular interactions and reactivity (Kaya et al., 2016).

Safety and Hazards

While specific safety and hazard information for 2-(Piperidin-4-YL)benzonitrile is not available, it is generally advised to avoid breathing mist, gas, or vapors of similar compounds, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

Piperidine derivatives, including 2-(Piperidin-4-YL)benzonitrile, are of significant interest in the pharmaceutical industry. More than 7000 piperidine-related papers were published during the last five years, indicating the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Properties

IUPAC Name

2-piperidin-4-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-9-11-3-1-2-4-12(11)10-5-7-14-8-6-10/h1-4,10,14H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCWBSDEASNABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441017
Record name 2-(PIPERIDIN-4-YL)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

304462-63-3
Record name 2-(PIPERIDIN-4-YL)BENZONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-4-yl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(2-Cyano-phenyl)-piperidine-1-carboxylic acid tert-butyl ester (0.15 g) was dissolved in a solution of hydrogen chloride in dioxane (4 M, 2 mL) and the mixture stirred for 1 hour. The solvent was evaporated under vacuum, and the resulting solid triturated from diethyl ether to give the title compound as a grey solid (0.1 g). LCMS m/z 187.2[M+H]+. R.T.=1.90 min (Analytical Method 4).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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